naphthalen-1-ol;1,3,5-trinitrobenzene
Description
Naphthalen-1-ol (1-naphthol) is a monohydroxylated derivative of naphthalene, characterized by a hydroxyl group (-OH) at the 1-position of the fused aromatic ring system. It is widely used in organic synthesis, particularly as a precursor for dyes, pharmaceuticals, and agrochemicals . Its molecular structure (C₁₀H₇OH) confers moderate acidity (pKa ~9.3) and polarity, distinguishing it from non-hydroxylated naphthalenes.
1,3,5-Trinitrobenzene (TNB) (C₆H₃(NO₂)₃) is a nitroaromatic compound with three nitro groups symmetrically arranged on a benzene ring. This symmetry contributes to its exceptional thermal and chemical stability, making it suitable for explosive applications . Unlike unsymmetrical isomers (e.g., 1,2,4-trinitrobenzene), TNB resists nitro group displacement under mild conditions, though it reacts with strong nucleophiles .
Properties
CAS No. |
6622-34-0 |
|---|---|
Molecular Formula |
C16H11N3O7 |
Molecular Weight |
357.27 g/mol |
IUPAC Name |
naphthalen-1-ol;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8O.C6H3N3O6/c11-10-7-3-5-8-4-1-2-6-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-7,11H;1-3H |
InChI Key |
WOAKNCDKKLAFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The primary preparation methods for naphthalen-1-ol include:
Hydroxylation of Naphthalene:
Direct hydroxylation of naphthalene using oxidizing agents or catalytic systems to introduce the hydroxyl group at the 1-position. This method often involves harsh conditions and can lead to mixtures of isomers.Reduction of Naphthoquinones:
Reduction of 1,4-naphthoquinone or 1,2-naphthoquinone with suitable reducing agents (e.g., sodium borohydride) yields naphthalen-1-ol selectively.Nucleophilic Aromatic Substitution:
Halogenated naphthalene derivatives (e.g., 1-chloronaphthalene) can be converted to naphthalen-1-ol via nucleophilic substitution with hydroxide ions under elevated temperature and pressure.Biotransformation:
Certain microorganisms can hydroxylate naphthalene selectively at the 1-position under mild conditions, offering a green chemistry approach.
Reaction Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxylation (oxidative) | H2O2/Fe(II) or other catalysts | 40-60 | Mixture of 1- and 2-naphthol possible |
| Reduction of 1,4-naphthoquinone | NaBH4 in ethanol or aqueous medium | 70-85 | High selectivity for 1-naphthol |
| Nucleophilic substitution | NaOH, high temp, pressure | 50-75 | Requires harsh conditions |
| Microbial hydroxylation | Specific bacterial strains | Variable | Environmentally friendly |
Characterization and Purity
Naphthalen-1-ol is typically characterized by:
- Nuclear Magnetic Resonance (NMR): Distinct proton signals for hydroxyl and aromatic protons.
- Mass Spectrometry (MS): Molecular ion peak at m/z 144.
- Infrared Spectroscopy (IR): Broad O–H stretch around 3400 cm⁻¹.
- Melting Point: Approximately 95 °C.
Preparation of 1,3,5-Trinitrobenzene
1,3,5-Trinitrobenzene is a highly nitrated aromatic compound used primarily in explosives and as an intermediate in organic synthesis.
Synthetic Methods
The synthesis of 1,3,5-trinitrobenzene is classically achieved through:
Direct Nitration of Benzene:
Using mixed acid nitration (concentrated nitric acid and sulfuric acid) under controlled temperature to introduce three nitro groups in the 1,3,5-positions.Wolffenstein-Böters Reaction:
Nitration of benzene with nitrous acid and mercury nitrate to selectively produce 1,3,5-trinitrobenzene.Stepwise Nitration:
Sequential nitration of benzene or nitrobenzene derivatives, carefully controlling reaction conditions to avoid over-nitration or side reactions.
Reaction Mechanism and Conditions
- The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated in situ attacks the benzene ring.
- Mixed acid conditions (HNO₃/H₂SO₄) are typically used to generate the nitronium ion.
- Temperature control is critical to favor the 1,3,5-substitution pattern and to minimize decomposition or explosion risk.
- The Wolffenstein-Böters reaction involves mercury nitrate as a catalyst and nitrous acid as the nitrating agent, offering an alternative route with different selectivity.
Research Outcomes and Data
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mixed acid nitration | HNO₃ + H₂SO₄, 50-60 °C | 60-80 | Requires careful temperature control |
| Wolffenstein-Böters reaction | Benzene, nitrous acid, mercury nitrate | 50-70 | Less common, mercury toxicity concerns |
| Stepwise nitration | Nitrobenzene → dinitrobenzene → trinitrobenzene | 40-75 | Multi-step, requires purification at each step |
Comparative Table of Preparation Methods
| Compound | Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Naphthalen-1-ol | Reduction of naphthoquinone | NaBH4, ethanol | 70-85 | High selectivity and yield | Requires quinone precursor |
| Hydroxylation of naphthalene | H2O2/Fe(II) catalyst | 40-60 | Direct method | Mixture of isomers | |
| Nucleophilic substitution | NaOH, heat, pressure | 50-75 | Straightforward | Harsh conditions | |
| 1,3,5-Trinitrobenzene | Mixed acid nitration | HNO3 + H2SO4, 50-60 °C | 60-80 | Well-established, scalable | Requires careful temp control |
| Wolffenstein-Böters reaction | Benzene, nitrous acid, Hg(NO3)2 | 50-70 | Alternative nitration route | Mercury toxicity, less common | |
| Stepwise nitration | Sequential nitration steps | 40-75 | Controlled substitution | Multi-step, time-consuming |
Chemical Reactions Analysis
Naphthalen-1-ol;1,3,5-trinitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The complex can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the complex can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The nitro groups in 1,3,5-trinitrobenzene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Naphthalen-1-ol;1,3,5-trinitrobenzene has several scientific research applications, including:
Chemistry: The complex is used as a model compound for studying molecular interactions and charge-transfer complexes. It is also used in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of the complex, including its use as an antimicrobial or anticancer agent.
Industry: The complex is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of naphthalen-1-ol;1,3,5-trinitrobenzene involves the formation of a charge-transfer complex between naphthalen-1-ol and 1,3,5-trinitrobenzene. The molecular targets and pathways involved in its effects depend on the specific application. For example, in biological systems, the complex may interact with enzymes or other proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,5-Trinitrobenzene and Related Nitroaromatics
Physical and Chemical Properties
- Stability: TNB’s symmetry prevents steric strain and electron-deficient aromatic ring reactivity, unlike 1,3-dinitrobenzene, which undergoes disproportionation in basic conditions . TATB, with electron-donating amino groups, exhibits superior thermal stability (>330°C) compared to TNB .
- Toxicity : Both TNB and 1,3-dinitrobenzene impair blood’s oxygen-carrying capacity, but TNB’s stability reduces environmental mobility .
Interactions with Aromatic Systems
1H NMR studies reveal that TNB forms charge-transfer complexes with naphthalene derivatives (e.g., methylnaphthalenes) in cyclohexane, with equilibrium constants (Kc) ranging from 0.5–2.0 M⁻¹ depending on substituent electronic effects . These interactions are weaker than those observed with stronger electron donors (e.g., anthracene).
Naphthalen-1-ol and Related Phenolic Compounds
Physical and Chemical Properties
- Acidity and Reactivity : The 1-naphthol isomer is slightly less acidic than 2-naphthol due to differences in resonance stabilization of the deprotonated form. Both isomers undergo electrophilic substitution (e.g., nitration) at the 4-position .
- Substituent Effects : Methylated derivatives (e.g., 3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-1-ol) exhibit increased lipophilicity (LogP ~4.05), enhancing their utility in hydrophobic matrices .
Toxicological Profile
Naphthalen-1-ol’s toxicity aligns with phenolic compounds, causing irritation and metabolic disruption.
Biological Activity
Naphthalen-1-ol and 1,3,5-trinitrobenzene (TNB) represent two significant compounds in organic chemistry, each possessing unique biological activities. Naphthalen-1-ol is a derivative of naphthalene known for its various pharmacological properties, while TNB is primarily recognized for its role as an explosive and its associated toxicological effects. This article explores their biological activities, focusing on their interactions, potential therapeutic applications, and toxicological profiles.
Naphthalen-1-ol: Biological Activity
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a series of naphthalene-substituted triazole spirodienones demonstrated significant cytotoxic activity against breast cancer cell lines (MDA-MB-231) by inducing apoptosis and cell cycle arrest. Compound 6a from this series showed promising results with no apparent toxicity at doses of 20 mg/kg in mice .
Mechanisms of Action
Naphthalenes are known to interact with various biological targets:
- Topoisomerase Inhibition : Naphthalene derivatives act as potent inhibitors of topoisomerases, enzymes critical for DNA replication and repair.
- Protein-Tyrosine Phosphatase Inhibition : They also inhibit cytoplasmic protein-tyrosine phosphatases, which are involved in signaling pathways related to cell growth and differentiation .
Antimicrobial Activity
Naphthalenes exhibit antibacterial and antifungal properties. Their mechanisms include disrupting microbial membranes and inhibiting essential metabolic pathways .
1,3,5-Trinitrobenzene: Toxicological Profile
Health Effects
TNB is primarily associated with toxicological concerns due to its use in explosives. Exposure can lead to several adverse health effects:
- Methemoglobinemia : TNB can induce methemoglobinemia, a condition where hemoglobin is transformed into methemoglobin, reducing oxygen transport in the blood. Peak levels of methemoglobin occur 1 to 2 hours after exposure .
- Hematological Effects : Animal studies indicate that TNB exposure leads to anemia and other hematological changes, including reduced red blood cell counts .
Long-term Effects
While acute effects are well-documented, the long-term health impacts of TNB exposure remain unclear. Current data suggest potential reproductive toxicity and behavioral changes in animal models .
Interaction Between Naphthalen-1-ol and 1,3,5-Trinitrobenzene
Recent research has investigated the molecular interactions between naphthalene derivatives and TNB using nuclear magnetic resonance (NMR) spectroscopy. The study revealed the formation of stable complexes between TNB and naphthalene derivatives, suggesting that these interactions could modulate the biological activity of both compounds .
Summary of Findings
| Compound | Biological Activity | Toxicological Effects |
|---|---|---|
| Naphthalen-1-ol | Anticancer (cytotoxicity), antimicrobial | Minimal toxicity at therapeutic doses |
| 1,3,5-Trinitrobenzene | Methemoglobinemia, potential reproductive toxicity | Anemia, behavioral changes in animals |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of naphthalene-substituted triazole spirodienones on MDA-MB-231 cells, demonstrating significant anti-proliferative effects with minimal toxicity observed in vivo .
- Toxicity Assessment : Research on workers exposed to TNB indicated symptoms such as cyanosis and anemia due to methemoglobin formation. Long-term exposure studies are needed to assess chronic health impacts .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing high-purity 1,3,5-trinitrobenzene (TNB) in laboratory settings?
- Methodological Answer : TNB synthesis typically involves nitration of benzene derivatives under controlled conditions. For purification, recrystallization in ionic liquids (e.g., 3-ethyl-1-methylimidazolium acetate) or co-solvent systems (e.g., DMSO) improves yield and reduces impurities . Purity verification via X-ray diffraction or gas chromatography-mass spectrometry (GC-MS) is critical, as TNB's isomers (1,2,3- and 1,2,4-trinitrobenzene) can complicate analysis .
Q. What spectroscopic techniques are effective for characterizing naphthalen-1-ol derivatives?
- Methodological Answer : Infrared (IR) spectroscopy identifies hydroxyl and aromatic C-H stretching (2800–3600 cm⁻¹), while nuclear magnetic resonance (¹H-NMR) resolves substituent positions (e.g., singlet for α-naphthol protons at δ 8.2–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weights, as demonstrated in photocatalytic hydrogenation studies .
Q. How does solvent selection impact the recrystallization efficiency of TNB?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility, while ionic liquids like 3-ethyl-1-methylimidazolium acetate reduce decomposition risks during recrystallization. Solvent polarity must balance solubility and crystal nucleation kinetics to avoid amorphous phases .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations optimize cocrystal explosives involving TNB?
- Methodological Answer : MD simulations using the COMPASS force field under NPT ensembles predict intermolecular interactions in TNT/TNB cocrystals. Key parameters include binding energy (−45 to −60 kJ/mol) and lattice stability under thermal stress (298–500 K). Experimental validation via X-ray diffraction and sensitivity testing (e.g., drop-weight impact) is essential .
Q. What experimental approaches resolve contradictions in TNB’s thermal decomposition data under high pressure?
- Methodological Answer : High-pressure infrared spectroscopy (HP-IR) at 0–30 GPa reveals pressure-dependent decomposition pathways. For example, nitro group bending modes shift at >15 GPa, indicating structural instability. Cross-referencing with differential scanning calorimetry (DSC) under inert atmospheres clarifies exothermic/endothermic transitions .
Q. How do computational models address discrepancies in TNB’s sensitivity to mechanical stimuli?
- Methodological Answer : Density functional theory (DFT) calculates activation energies for bond cleavage (e.g., C-NO₂ dissociation at ~200 kJ/mol), while finite-element modeling simulates hotspot formation under shear stress. Experimental validation via small-scale gap tests (SSGT) and statistical analysis (Weibull distributions) reduces data variability .
Methodological Considerations for Data Analysis
Q. What statistical frameworks are suitable for analyzing toxicity data of naphthalen-1-ol in mammalian models?
- Methodological Answer : Dose-response curves (logistic regression) and Kaplan-Meier survival analysis are used for inhalation/oral exposure studies. Confounding variables (e.g., metabolic differences between species) require multivariate ANOVA, as highlighted in ATSDR guidelines .
Q. How can crystallographic data resolve ambiguities in TNB’s polymorphic behavior?
- Methodological Answer : Rietveld refinement of powder X-ray diffraction (PXRD) data distinguishes polymorphs (e.g., monoclinic vs. orthorhombic phases). Pair distribution function (PDF) analysis further resolves short-range disorder in high-energy ball-milled samples .
Tables for Key Data
Table 1 : Thermodynamic Properties of 1,3,5-Trinitrobenzene
| Property | Value | Reference |
|---|---|---|
| Enthalpy of Formation (ΔHf°) | +65.3 kJ/mol (crystalline) | |
| Decomposition Onset (DSC) | 240°C (1 atm, N₂ atmosphere) | |
| Impact Sensitivity (H₅₀) | 120 cm (RDX = 28 cm) |
Table 2 : Spectroscopic Signatures of Naphthalen-1-ol Derivatives
| Derivative | IR Peaks (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|
| 1-Naphthol | 3350 (O-H), 1600 (C=C) | 8.25 (H-2), 7.35 (H-3) |
| 1-Naphthol Green B | 1650 (N=O), 1450 (S=O) | 8.50 (aromatic H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
